![molecular formula C23H23N3O2 B1264548 (15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264548.png)
(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
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Overview
Description
LSM-2017 is a member of beta-carbolines.
Scientific Research Applications
Stereochemistry and NMR Characterization
The compound's structure, including stereochemistry, has been explored through NMR spectroscopy. For instance, the stereochemistry and complete NMR spectroscopic data assignments of similar cyclopeptide alkaloids have been detailed, aiding in understanding the structural aspects of related compounds (Nisar et al., 2010).
Synthesis and Characterization of Analogous Compounds
Related compounds have been synthesized and characterized, providing insights into the chemical behavior and potential applications of similar structures. For example, the synthesis and characterization of substituted 9-aryl-1,8-acridinedione derivatives and their effects on potassium channels illustrate the potential for such compounds in biomedical research (Gündüz et al., 2009).
Photochemical Reactions
The photochemical behavior of related compounds, such as 1-(o-methylphenyl)-2,2-dimethyl 1,3-diketones, has been studied. These investigations reveal the compound's reactivity under light exposure and could inform its potential uses in photochemistry (Yoshioka et al., 1991).
Macrocyclic Complex Formation
The compound's potential to form macrocyclic complexes has been explored. For instance, metal complexes of macrocyclic ligands containing pyridine have been synthesized, suggesting possible applications in coordination chemistry and material science (Costa & Delgado, 1993).
Chiral Resolution and Antibacterial Properties
The chiral resolution of stereomers of similar compounds has been achieved, which is crucial in developing optically active drugs. The antibacterial properties of these compounds have also been investigated, indicating potential applications in antibiotic development (Ali et al., 2020).
Supramolecular Structure Analysis
Studies on related compounds, focusing on their supramolecular structures, contribute to understanding the crystallography and molecular interactions of such complex molecules (Low et al., 2002).
properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O2/c1-14-8-4-5-9-15(14)13-25-21(27)19-12-17-16-10-6-7-11-18(16)24-20(17)23(2,3)26(19)22(25)28/h4-11,19,24H,12-13H2,1-3H3/t19-/m1/s1 |
InChI Key |
KGGSXZOAUKHWTH-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CN2C(=O)[C@H]3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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